2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile
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Overview
Description
2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile is an organic compound with the molecular formula C20H17N3O2 and a molecular weight of 331.37 g/mol . This compound is characterized by the presence of a benzyloxy group attached to an aniline moiety, which is further connected to a methoxynicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile typically involves the following steps:
Formation of the Benzyloxy Aniline Intermediate: This step involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)aniline.
Coupling with Methoxynicotinonitrile: The intermediate 4-(benzyloxy)aniline is then coupled with 4-methoxynicotinonitrile using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the nitro group results in amine derivatives.
Scientific Research Applications
2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)anilino]-4-chloronicotinonitrile
- 2-[4-(Benzyloxy)anilino]-4-fluoronicotinonitrile
- 2-[4-(Benzyloxy)anilino]-4-bromonicotinonitrile
Uniqueness
2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its halogenated analogs. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
4-methoxy-2-(4-phenylmethoxyanilino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-24-19-11-12-22-20(18(19)13-21)23-16-7-9-17(10-8-16)25-14-15-5-3-2-4-6-15/h2-12H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTLRLKMTBVJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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